2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

Description

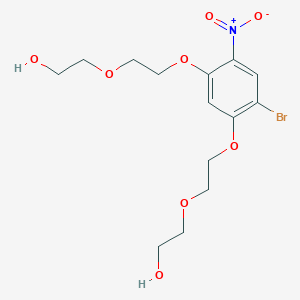

This compound is a symmetric diol featuring a central 4-bromo-6-nitro-1,3-phenylene core linked via bis(oxy)ethane-2,1-diyl chains to terminal ethan-1-ol groups. The bromo and nitro substituents on the aromatic ring confer unique electronic and steric properties, while the ether and hydroxyl groups enhance solubility and reactivity.

Key structural attributes:

- Aromatic Core: 4-Bromo-6-nitro substitution pattern (electron-withdrawing groups).

- Linkers: Ethylene glycol-derived bis(oxy) chains.

Properties

IUPAC Name |

2-[2-[4-bromo-5-[2-(2-hydroxyethoxy)ethoxy]-2-nitrophenoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO8/c15-11-9-12(16(19)20)14(24-8-6-22-4-2-18)10-13(11)23-7-5-21-3-1-17/h9-10,17-18H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHJQEDVACCQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OCCOCCO)OCCOCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Bioconjugation and Drug Development

One of the most significant applications of this compound is its potential role as a linker in bioconjugation processes . The multiple ether linkages allow for the attachment of various biomolecules, which is crucial in the development of targeted therapeutics such as PROTACs (Proteolysis Targeting Chimeras) . These chimeras are designed to selectively degrade specific proteins within cells, providing a novel approach to treating diseases like cancer .

Material Science

The compound's structural characteristics also make it suitable for applications in material science , particularly in the synthesis of polymers and other materials with specific functional properties. The incorporation of bromine and nitro groups can enhance the thermal stability and mechanical properties of polymeric materials, potentially leading to innovative applications in coatings and composites .

Chemical Reactivity Studies

The chemical reactivity of 2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) is significant due to its functional groups that facilitate hydrogen bonding and solubility in polar solvents. This reactivity can be exploited in various synthetic pathways to develop new chemical entities or materials .

Case Study 1: PROTAC Development

In a recent study focusing on PROTAC technology, researchers utilized compounds similar to 2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) as linkers to connect ligands targeting specific E3 ligases. The study demonstrated enhanced degradation rates of target proteins when using these linkers compared to traditional methods, highlighting the compound's potential in therapeutic applications.

Case Study 2: Polymer Synthesis

Another investigation explored the use of this compound in synthesizing novel polymeric materials with enhanced properties. By incorporating the compound into a polymer matrix, researchers achieved improved thermal stability and mechanical strength. The findings suggest that such materials could be used in high-performance applications where durability is critical .

Comparison with Similar Compounds

Substituent Effects on Aromatic Cores

Analysis :

Functional Group and Linker Variations

Analysis :

- Hydroxyl vs. Ester Termini : The diol in the target compound enables hydrogen bonding, favoring aqueous solubility, whereas ester-terminated analogs () are more suited for hydrophobic matrices .

- Linker Flexibility : Ethylene glycol linkers (target compound) offer conformational flexibility, unlike rigid propane-diyl chains (), affecting molecular recognition in biological targets .

Q & A

Q. Q1. What are the critical considerations for synthesizing this compound with high purity?

Answer: Synthesis protocols for polyether-alcohol derivatives often involve controlled etherification and nitro-group stabilization. A validated method for analogous compounds (e.g., bis(3,5-di-t-butyl-4-hydroxybenzyl) derivatives) uses lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under nitrogen to reduce ketones to alcohols, achieving yields >75% . Key steps include:

- Inert atmosphere : Prevents oxidation of intermediates.

- Stoichiometric control : Excess LiAlH₄ (4 mmol per 1 mmol substrate) ensures complete reduction.

- Workup : Aqueous quenching followed by extraction with dichloromethane minimizes side-product formation.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using elemental analysis (C/H ratios) and NMR (integration of aromatic vs. aliphatic protons) .

Q. Q2. How can the compound’s structural integrity be confirmed post-synthesis?

Answer: Multi-spectroscopic analysis is essential:

- 1H/13C-NMR : Identify characteristic peaks:

- Aromatic protons (δ 6.8–7.5 ppm) for the bromonitrophenylene core.

- Ethylene glycol ether linkages (δ 3.5–4.2 ppm for –OCH₂CH₂O–) .

- FT-IR : Confirm hydroxyl groups (broad ~3400 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹) .

- Melting point : Compare with literature values for analogous compounds (e.g., 65–66°C for brominated aromatics) .

Pitfalls : Impurities from incomplete reduction (e.g., residual ketones) can distort spectral data. Use preparative HPLC for purification if needed.

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reactivity studies involving the nitro and bromo substituents?

Answer: The electron-withdrawing nitro group (-NO₂) and bromine (-Br) create competing electronic effects:

- Nitro dominance : Directs electrophilic substitution to meta positions, but bromine’s steric bulk may hinder reactivity.

- Methodological approach :

- Competitive reaction studies : Compare nitration/bromination rates in model systems (e.g., simpler phenylene ethers) to isolate substituent effects .

- DFT calculations : Predict reactive sites using molecular orbital theory (e.g., HOMO-LUMO gaps for nitro-bromo systems).

Case study : In bis(4-bromophenyl)ether derivatives, bromine reduces electrophilic substitution rates by 40% compared to non-halogenated analogs .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced stability?

Answer: Molecular dynamics (MD) and density functional theory (DFT) are critical for predicting:

- Hydrogen-bonding networks : The ethan-1-ol termini can form intramolecular H-bonds with ether oxygens, stabilizing the conformation.

- Thermal stability : Simulate decomposition pathways (e.g., nitro group elimination at elevated temperatures).

Validation : Cross-reference computational results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, polyether alcohols with similar structures show decomposition onset at ~200°C .

Experimental Design & Data Interpretation

Q. Q5. What experimental controls are necessary for studying the compound’s catalytic or biological activity?

Answer:

- Negative controls : Use structurally similar but inert analogs (e.g., non-brominated/non-nitrated derivatives) to isolate the role of -Br and -NO₂ .

- Solvent controls : Test activity in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to assess solubility-driven artifacts.

- Dosage gradients : Establish dose-response curves to differentiate specific vs. nonspecific effects.

Example : In antioxidant studies, compare hydroxyl radical scavenging rates against reference compounds like ascorbic acid .

Q. Q6. How should researchers address discrepancies in spectroscopic data across studies?

Answer:

- Batch variability : Re-synthesize the compound using identical protocols to rule out procedural errors.

- Instrument calibration : Validate NMR shifts using internal standards (e.g., tetramethylsilane for 1H-NMR).

- Collaborative verification : Share samples with independent labs for cross-validation (e.g., FT-IR peak alignment) .

Table 1 : Example NMR Data Comparison for Analogous Compounds

| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Source |

|---|---|---|---|

| Bis(3,5-di-t-butyl-4-HB)alcohol | 6.75 (s, Ar-H), 4.15 (–OCH₂) | 152.1 (Ar–O), 70.3 (–CH₂O) | |

| 4-Bromo-6-nitro derivative | 7.25 (d, Ar-H), 3.85 (–OCH₂) | 148.9 (Ar–Br), 125.6 (Ar–NO₂) | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.